2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Description
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group (4-methylphenyl) at the 2-position and an ethylamine moiety at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methyl group on the aryl ring and basicity from the ethylamine side chain. The compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, which are known for antimicrobial, antitumor, and antiparasitic activities .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLUVZYYEIKMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structure, characterized by a p-tolyl group and an ethylamine side chain, enhances its biological activity and pharmacokinetic properties. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
- IUPAC Name : 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine
Biological Activities
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse biological activities. The following table summarizes key activities associated with this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through various pathways. |
| Antimicrobial | Demonstrates activity against a range of bacterial and fungal pathogens. |
| Anti-inflammatory | Reduces inflammation by modulating cytokine release and inhibiting inflammatory pathways. |
| Anticonvulsant | Shows promise in reducing seizure activity in animal models. |
| Antiviral | Potential efficacy against specific viral infections through inhibition of viral replication. |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The compound interacts with various receptors, influencing signaling pathways critical for cellular function.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes or disease progression, such as kinases linked to cancer cell growth.
- Cell Cycle Modulation : Studies indicate that this compound can arrest the cell cycle at specific phases (G2/M), promoting apoptosis in cancer cells.
Anticancer Activity
A study published in PubMed highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was found to inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Effects
Research indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
- The p-tolyl group enhances lipophilicity, improving membrane permeability.
- The ethylamine side chain plays a crucial role in receptor binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Synthetic Challenges: Ethylamine-containing imidazo[1,2-a]pyridines often require prolonged reaction times (24–48 hours) and specific solvents (toluene or ethanol), as seen in Methods A and B (). Discontinuation of phenyl analogs () suggests scalability or stability issues.
Steric and Electronic Effects : Substituents like the 6-methyl group () or sulfanyl moieties () alter electronic density and steric hindrance, impacting reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
